molecular formula C5H4F2N2 B6284336 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile CAS No. 1314959-11-9

2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile

Cat. No. B6284336
CAS RN: 1314959-11-9
M. Wt: 130.1
InChI Key:
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Description

2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile, also known as 2-ADFCC, is a nitrile compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 107°C and a melting point of -38°C. It is soluble in water and is relatively stable in air. 2-ADFCC has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments. It has been used in the synthesis of a variety of compounds, including amino acids and peptides. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and the study of drug metabolism. In addition, it has been used in laboratory experiments, such as the study of reaction kinetics and the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450. It is also believed that the compound may be involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile are not well understood. However, it is believed that the compound may be involved in the metabolism of drugs, as well as the inhibition of enzymes. It is also believed that the compound may have some anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile in laboratory experiments include its low cost, its stability in air, and its solubility in water. The limitations of using 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile in laboratory experiments include its low boiling point and its low melting point.

Future Directions

The future directions for research on 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug metabolism and enzyme inhibition. Additionally, further research is needed to explore the potential of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile as an anti-inflammatory and analgesic agent. Research is also needed to explore the potential of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile as a synthetic tool for the production of amino acids and peptides. Finally, research is needed to explore the potential of 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile as an alternative to other compounds in laboratory experiments.

Synthesis Methods

2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile can be synthesized from 3,3-difluoro-1-iodocyclobutane and sodium cyanide. The reaction is carried out in anhydrous acetonitrile at room temperature, and the product is isolated by distillation. The reaction is as follows:
3,3-difluoro-1-iodocyclobutane + 2 NaCN → 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile + 2 NaI

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-difluorocyclobutanone", "ammonium acetate", "sodium cyanide", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,3-difluorocyclobutanone with ammonium acetate in acetic acid to form 2-amino-3,3-difluorocyclobutanone.", "Step 2: Conversion of 2-amino-3,3-difluorocyclobutanone to 2-amino-3,3-difluorocyclobutene by treatment with sodium methoxide in ethanol.", "Step 3: Addition of sodium cyanide to 2-amino-3,3-difluorocyclobutene in ethanol to form 2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile." ] }

CAS RN

1314959-11-9

Product Name

2-amino-3,3-difluorocyclobut-1-ene-1-carbonitrile

Molecular Formula

C5H4F2N2

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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